propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
Description
Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a pyrazole ring bearing a 2-hydroxy-4-methoxyphenyl group. The compound’s structure includes a propyl ester chain, distinguishing it from ethyl ester derivatives commonly reported in literature (e.g., I-6230, I-6473 in ).
Properties
IUPAC Name |
propyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-10-26-20(24)13-4-6-14(7-5-13)27-18-12-21-22-19(18)16-9-8-15(25-2)11-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVNEZGLOHNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967309 | |
| Record name | Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-15-1 | |
| Record name | Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps, starting with the formation of the pyrazole core. This can be achieved through the reaction of hydrazine with a suitable β-diketone under acidic conditions
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolidines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed under basic conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Pyrazolidines and other reduced pyrazoles.
Substitution: Methoxy-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate has shown potential biological activities, including antioxidant and anti-inflammatory properties. These properties make it a candidate for developing new therapeutic agents.
Medicine: The compound's biological activities suggest its potential use in pharmaceuticals. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group, in particular, can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The pyrazole ring may interact with metal ions or other cofactors, modulating its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations:
- Heterocyclic Substituents: The 2-hydroxy-4-methoxyphenyl group provides hydrogen-bond donors/acceptors, contrasting with the electron-deficient isoxazole in I-6473 or the fluorinated chain in Compound 38 .
- Fluorine Effects : Fluorine in Compound 38 increases electronegativity and metabolic stability, whereas the target compound lacks halogens, possibly favoring solubility .
Physicochemical Properties
- Molecular Weight : The target compound (~462 g/mol) is heavier than Y041-1196 (388.42 g/mol) due to the propyl ester and additional methoxy group .
- Solubility : The hydroxyl and methoxy groups may improve aqueous solubility relative to halogenated analogs like Compound 38, though the propyl ester could offset this by increasing hydrophobicity .
- Thermal Stability : Melting points for analogs range widely (e.g., Compound 38: 97–99°C), suggesting the target compound’s stability is influenced by crystalline packing and substituent interactions .
Biological Activity
Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex chemical compound with significant potential in various biological applications. Its molecular formula is C20H20N2O5, and it has a molecular weight of approximately 368.39 g/mol. The compound features a propyl ester group linked to a benzoate moiety and a pyrazole ring substituted with hydroxy and methoxy groups, which are known to enhance biological activity.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
- Attachment of Hydroxy-Methoxyphenyl Group : The pyrazole intermediate reacts with 2-hydroxy-4-methoxybenzaldehyde under condensation conditions.
- Esterification : The final step involves esterifying the resulting compound with propyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Similar compounds have demonstrated efficacy in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Activity : The presence of hydroxy and methoxy groups may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Potential : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit cancer cell proliferation, indicating that this compound may also possess anticancer properties.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:
- Enzyme Interaction : The compound may interact with enzymes involved in inflammatory pathways, modulating their activity.
- Receptor Binding : Its structure allows for potential binding to receptors that regulate various biological processes, influencing cellular responses.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | Hydroxy and methoxy groups on phenolic structures | Antioxidant properties |
| 3-(2-Hydroxyphenyl)-1H-pyrazole | Contains a pyrazole ring | Anti-inflammatory effects |
| 5-Methylpyrazole | Simplified pyrazole structure | Potential neuroprotective effects |
The unique combination of ester and pyrazole functionalities in this compound enhances its solubility and bioavailability compared to simpler structures, potentially leading to more pronounced biological effects.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds:
- A study published in MDPI examined various pyrazole derivatives for their anti-inflammatory properties, highlighting their potential as therapeutic agents against inflammation-related diseases .
- Another research article focused on the antioxidant capabilities of phenolic compounds, noting that structural modifications can significantly enhance their efficacy, which could apply to this compound as well .
- A comparative analysis of antibacterial activities among different derivatives indicated that certain structural features could lead to improved efficacy against bacterial strains, suggesting further investigation into the antibacterial potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
